5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of cyclopentyl ethylamine with a triazole precursor. One common method includes the following steps:
Cyclopentyl Ethylamine Preparation: Cyclopentyl methanol reacts with bromoethane under appropriate conditions to form cyclopentyl ethylamine.
Triazole Formation: The cyclopentyl ethylamine is then reacted with a triazole precursor under controlled conditions to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Large quantities of cyclopentyl ethylamine and triazole precursors are reacted in industrial reactors.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazoles.
Scientific Research Applications
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl Ethylamine: A precursor in the synthesis of the triazole compound.
Other Triazoles: Compounds such as 1,2,4-triazole and its derivatives share similar structural features.
Uniqueness
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific cyclopentyl ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H3,10,11,12,13) |
InChI Key |
YNJCIERKLQWQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)N |
Origin of Product |
United States |
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